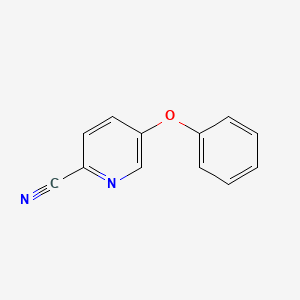

5-Phenoxypyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLUIDMQSVTQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure Elucidation and Synthetic Methodology of 5-Phenoxypyridine-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary

5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) is a highly versatile diaryl ether intermediate utilized extensively in modern drug discovery[1]. Characterized by a pyridine core substituted with a cyano group at the C2 position and a phenoxy group at the C5 position, this scaffold serves as a critical building block. It is prominently featured in the synthesis of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors[2] and Prolyl Hydroxylase Domain (PHD) inhibitors[3]. This whitepaper provides a rigorous, self-validating framework for the synthesis, isolation, and structural elucidation of this molecule, designed for application scientists and synthetic chemists.

Physicochemical and Spectroscopic Profiling

To establish a baseline for analytical verification, the quantitative physicochemical properties of 5-phenoxypyridine-2-carbonitrile are summarized below.

| Property | Value |

| Chemical Name | 5-Phenoxypyridine-2-carbonitrile |

| CAS Registry Number | 75580-03-9[1] |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.20 g/mol |

| Monoisotopic Mass | 196.0637 Da |

| Appearance | White to off-white crystalline solid |

| ESI-MS [M+H]⁺ | m/z 197.1[3] |

| Diagnostic IR Band | ~2230 cm⁻¹ (C≡N stretch) |

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The construction of the diaryl ether linkage is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-fluoropicolinonitrile and phenol[2].

Causality of Experimental Design

A robust protocol requires an understanding of the mechanistic drivers behind the reagent choices:

-

Solvent Selection (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. It selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect), which significantly lowers the activation energy of the substitution[2].

-

Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate phenol (pKa ~10) but prevents the unwanted hydrolysis of the sensitive nitrile group—a common degradation pathway when using stronger bases (e.g., NaOH) at elevated temperatures[4].

-

Thermal Activation (110 °C): While the fluorine atom is an excellent leaving group, its meta-relationship to the pyridine nitrogen makes it less activated than ortho/para positions. However, the para-cyano group provides the necessary electron-withdrawing resonance to stabilize the Meisenheimer intermediate. Heating to 110 °C provides the thermodynamic energy required to traverse this transition state[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through orthogonal in-process checks.

-

Preparation: Charge a dry, argon-flushed reaction vessel with 5-fluoropicolinonitrile (1.0 eq) and phenol (1.05 eq).

-

Activation: Add anhydrous K₂CO₃ (1.5 eq) followed by anhydrous DMSO to achieve a 0.2 M concentration relative to the limiting reagent.

-

Reaction: Stir the heterogeneous mixture at 110 °C for 2–4 hours.

-

Validation Check: Monitor reaction progress via LC-MS or TLC (UV 254 nm). The reaction is deemed complete when the starting material (m/z 123) is fully consumed[4].

-

-

Quenching: Cool the reaction mixture to room temperature and quench by pouring it into vigorously stirred ice-cold water (5 volumes).

-

Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted trace phenol), water, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product[3].

Fig 1. SNAr synthesis mechanism of 5-phenoxypyridine-2-carbonitrile via Meisenheimer complex.

Structural Elucidation Strategy

The unambiguous confirmation of 5-phenoxypyridine-2-carbonitrile relies on a combination of orthogonal analytical techniques to verify mass, functional groups, and regiochemistry.

Mass Spectrometry (ESI-MS)

Positive electrospray ionization (ESI+) yields a strong pseudomolecular ion [M+H]⁺ at m/z 197.1[3]. The lack of complex M+2 isotopic clusters confirms the absence of halogens, verifying the successful elimination of the fluoride leaving group.

Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid validation of functional group integrity. The most diagnostic signal is a sharp, distinct absorption band at ~2230 cm⁻¹ , corresponding to the C≡N (nitrile) stretching vibration. Additionally, strong C-O-C asymmetric stretching vibrations from the newly formed diaryl ether linkage appear around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

High-resolution 1D and 2D NMR are required to confirm the regiochemistry of the phenoxy substitution[3].

-

¹H NMR (400 MHz, CDCl₃): The pyridine ring protons are highly diagnostic. The H6 proton (adjacent to the heteroatom nitrogen and the phenoxy oxygen) is highly deshielded, appearing as a doublet at ~8.45 ppm (J = 2.8 Hz). The H3 proton (ortho to the cyano group) appears as a doublet at ~7.65 ppm (J = 8.6 Hz). The H4 proton appears as a doublet of doublets at ~7.35 ppm (J = 8.6, 2.8 Hz). The five phenoxy protons appear as a multiplet between 7.05–7.45 ppm.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To absolutely prove the linkage, HMBC is utilized. A critical ³J_CH correlation will be observed between the phenoxy protons and the C5 carbon of the pyridine ring, unambiguously confirming that the nucleophilic attack occurred at the correct position.

Fig 2. Logical workflow for the structural elucidation of 5-phenoxypyridine-2-carbonitrile.

Applications in Drug Development

The 5-phenoxypyridine-2-carbonitrile motif is a critical precursor in the synthesis of advanced therapeutics, owing to its favorable physicochemical properties and metabolic stability.

-

TRPC6 Inhibitors: Compounds derived from this scaffold are potent inhibitors of TRPC6, a calcium-permeable ion channel implicated in cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and various fibrotic disorders[2]. By modulating calcium influx, these inhibitors protect against isoproterenol-induced cardiac remodeling and reduce myofibroblast activation[4].

-

PHD Inhibitors: The diaryl ether pyridine scaffold is utilized in the development of Prolyl Hydroxylase Domain (PHD) inhibitors. These molecules stabilize Hypoxia-Inducible Factor (HIF), providing therapeutic benefits for ischemic heart disease, chronic kidney disease, and anemia[3].

-

Mutant IDH Inhibitors: This structural motif is also explored in the development of mutant Isocitrate Dehydrogenase (IDH) inhibitors, which are targeted therapies for specific oncological indications, including gliomas and acute myeloid leukemia[5].

References

- US Patent Application US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors.

- Japan Patent JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor.

- Australian Patent AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- US Patent Application US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use.

Sources

- 1. 5-Phenoxy-2-pyridinecarbonitrile CAS#: 75580-03-9 [chemicalbook.com]

- 2. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents [patents.google.com]

- 3. US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use - Google Patents [patents.google.com]

- 4. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 5. US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors - Google Patents [patents.google.com]

The Pharmacological Ontology of 5-Phenoxypyridine-2-carbonitrile: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern drug discovery, certain molecular architectures transcend single-target utility to become "privileged scaffolds." 5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) is a premier example of such a pharmacophore precursor. While rarely utilized as a final Active Pharmaceutical Ingredient (API) due to the metabolic reactivity of the nitrile group, it serves as a critical synthetic linchpin. Through controlled divergent synthesis, this scaffold is primarily transformed into two distinct therapeutic classes: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors for erythropoiesis, and Transient Receptor Potential Canonical 6 (TRPC6) channel antagonists for cardiopulmonary and renal remodeling.

This whitepaper deconstructs the mechanistic biology, structural causality, and self-validating experimental workflows associated with the 5-phenoxypyridine-2-carbonitrile scaffold.

Chemical Ontology & Scaffold Significance

The structural brilliance of 5-phenoxypyridine-2-carbonitrile lies in its bipartite nature:

-

The 5-Phenoxy Motif: Provides a highly lipophilic, flexible aromatic system capable of deep insertion into hydrophobic binding pockets via π−π stacking or Van der Waals interactions.

-

The 2-Carbonitrile Group: Acts as a highly efficient synthetic handle. It can be hydrolyzed to a carboxylic acid (essential for metalloenzyme chelation) or further coupled with complex amines to form bulky carboxamides (essential for ion channel allosteric modulation).

By manipulating the substituents on the pyridine ring (e.g., adding a methoxy or hydroxyl group at the 3- or 4-position), medicinal chemists can drastically alter the target selectivity of the resulting derivative.

Mechanism I: HIF Prolyl Hydroxylase (PHD) Inhibition

Causality & Mechanistic Rationale

Under normoxic conditions, the HIF-PHD enzyme utilizes oxygen, iron (Fe 2+ ), and 2-oxoglutarate (2-OG) to hydroxylate HIF- α . This hydroxylation flags HIF- α for ubiquitination by the von Hippel-Lindau (pVHL) protein, leading to its proteasomal degradation.

When 5-phenoxypyridine-2-carbonitrile is hydrolyzed and demethylated to form 3-hydroxy-5-phenoxypyridine-2-carboxylic acid , the resulting molecule acts as a highly potent 2-OG mimetic[1]. The nitrogen of the pyridine ring and the oxygen of the adjacent carboxylate group form a bidentate chelation complex with the catalytic Fe 2+ in the PHD active site. This competitive inhibition halts HIF- α degradation, allowing it to translocate to the nucleus and drive the transcription of erythropoietin (EPO), offering a targeted therapy for chronic kidney disease (CKD)-induced anemia.

Figure 1: Mechanism of HIF-α stabilization via PHD2 inhibition by phenoxypyridine derivatives.

Self-Validating Protocol: Time-Resolved FRET (TR-FRET) PHD2 Assay

To validate the potency of phenoxypyridine-derived PHD inhibitors, a TR-FRET assay is the gold standard.

-

Step 1: Reagent Preparation & Matrix Design

-

Action: Prepare recombinant human PHD2, biotinylated HIF-1 α peptide, and europium-labeled anti-biotin antibody in HEPES buffer containing Km concentrations of 2-OG and FeSO 4 .

-

Causality: Fe 2+ and 2-OG are obligate cofactors. Maintaining them at their Michaelis constant ( Km ) ensures the assay is highly sensitive to competitive inhibitors mimicking 2-OG, preventing substrate out-competition.

-

-

Step 2: Compound Dispensing & Pre-Incubation

-

Action: Dispense the test compound in a 10-point dose-response curve using acoustic liquid handling. Pre-incubate with PHD2 for 15 minutes.

-

Causality: Acoustic dispensing eliminates tip-based carryover. Pre-incubation allows for steady-state thermodynamic binding of the bidentate chelator to the metalloenzyme pocket before substrate introduction.

-

-

Step 3: Reaction Initiation & Quenching

-

Action: Add the HIF-1 α peptide to initiate. After 60 minutes, quench with 50 mM EDTA.

-

Causality: EDTA instantly strips the catalytic Fe 2+ from the enzyme, halting hydroxylation and ensuring precise kinetic timing across all microplate wells.

-

-

Step 4: Signal Acquisition & System Validation

-

Action: Add APC-labeled VHL recognition protein. Excite at 340 nm and measure emission ratios (665 nm / 615 nm) after a 100 µs delay.

-

Causality: The 100 µs delay allows short-lived background autofluorescence from the aromatic phenoxypyridine rings to decay, isolating the true binding signal.

-

Validation Criteria: The system is self-validating if the Z'-factor (calculated from DMSO vehicle vs. 10 µM Roxadustat positive control) is ≥ 0.6. A lower score automatically invalidates the plate, ruling out false positives.

-

Mechanism II: TRPC6 Channel Antagonism

Causality & Mechanistic Rationale

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel activated by diacylglycerol (DAG). Pathological overactivation of TRPC6 leads to excessive intracellular calcium ( Ca2+ ) influx, which triggers the Calcineurin/NFAT signaling cascade. This cascade drives fibrotic remodeling, muscular hypertrophy, and is a primary culprit in Pulmonary Arterial Hypertension (PAH) and Focal Segmental Glomerulosclerosis (FSGS) [2].

By converting 5-phenoxypyridine-2-carbonitrile into a pyridine-2-carboxamide (often coupled with substituted piperidines or piperazines), the scaffold is transformed into a potent TRPC6 antagonist [3]. The bulky amide tail lodges into the intracellular allosteric binding pocket of the channel, locking it in a closed conformation and preventing DAG-mediated pore opening.

Figure 2: TRPC6 channel blockade by phenoxypyridine amides preventing pathological remodeling.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

To prove direct channel antagonism (rather than upstream GPCR interference), automated patch-clamp electrophysiology is required.

-

Step 1: Cell Preparation & Intracellular Dialysis

-

Action: Patch HEK293 cells stably expressing human TRPC6 using borosilicate pipettes filled with a Cesium-based intracellular solution containing 10 mM BAPTA.

-

Causality: Cesium blocks endogenous potassium currents, isolating the TRPC6 cation current. BAPTA, a rapid calcium chelator, prevents Ca2+ -dependent desensitization of the channel, ensuring a stable baseline for pharmacological evaluation.

-

-

Step 2: Voltage Protocol & Baseline Establishment

-

Action: Apply a voltage ramp from -100 mV to +100 mV over 500 ms, holding at -40 mV. Record baseline for 2 minutes.

-

Causality: The voltage ramp captures the characteristic outwardly rectifying current-voltage (I-V) relationship of TRPC6, allowing simultaneous evaluation of physiological inward and outward currents.

-

-

Step 3: Agonist Stimulation & Antagonist Perfusion

-

Action: Perfuse 100 µM OAG (1-oleoyl-2-acetyl-sn-glycerol). Once the current plateaus, co-perfuse the phenoxypyridine-2-carboxamide derivative.

-

Causality: OAG is a cell-permeable DAG analog that directly activates TRPC6 from the inside, bypassing upstream phospholipase C (PLC) pathways. This proves the compound acts directly on the channel architecture.

-

-

Step 4: Reference Blockade & System Validation

-

Action: Terminate the experiment by perfusing 100 µM Lanthanum ( La3+ ).

-

Causality & Validation: La3+ is a potent, non-selective pore blocker. The protocol is self-validating if La3+ completely abolishes the remaining current to pre-OAG baseline levels. If the baseline shifts post- La3+ , the membrane seal is compromised, and the software automatically excludes the data point to ensure absolute data integrity.

-

Quantitative Pharmacological Profiling

The divergent utility of the 5-phenoxypyridine-2-carbonitrile scaffold is best illustrated by comparing the pharmacological profiles of its two primary derivative classes:

| Scaffold Derivative Class | Primary Target | MoA Classification | Biochemical Consequence | Typical IC 50 Range | Primary Therapeutic Indication |

| 3-Hydroxy-5-phenoxypyridine-2-carboxylic acids | HIF-PHD2 | Competitive 2-OG Mimetic | HIF- α Stabilization & EPO Transcription | 10 - 50 nM | CKD-induced Anemia |

| 5-Phenoxypyridine-2-carboxamides | TRPC6 | Allosteric / Pore Antagonist | Blockade of DAG-induced Ca2+ Influx | 50 - 200 nM | PAH, FSGS, Fibrosis |

References

- Title: Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.

- Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- Title: Inhibitors of TRPC6.

Sources

- 1. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

- 2. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 3. US10889568B2 - Inhibitors of TRPC6 - Google Patents [patents.google.com]

The Discovery, Evolution, and Synthesis of Pyridine Carbonitrile Compounds: A Comprehensive Technical Guide

Executive Summary

Pyridine carbonitrile compounds—commonly referred to as cyanopyridines—are indispensable building blocks in modern chemical synthesis, materials science, and pharmacology. Characterized by a pyridine ring substituted with a highly reactive carbonitrile (cyano) group, these molecules serve as "gateway" scaffolds. They are the direct precursors to life-saving pharmaceuticals, including anti-tubercular agents (Isoniazid) and essential nutrients (Niacin/Vitamin B3). This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic synthesis, and step-by-step experimental protocols governing pyridine carbonitriles.

Historical Context and Discovery

The history of pyridine derivatives traces back to the mid-19th century when the parent pyridine molecule was first isolated via the destructive distillation of animal bones and coal tar . However, extracting pure pyridine derivatives from coal tar was highly inefficient.

The market demand for picolines (methylpyridines) in the 1940s drove the development of synthetic routes, most notably the Chichibabin synthesis, which utilized the condensation of aldehydes and ammonia . The true industrial breakthrough for cyanopyridines occurred in the 1960s. Prior to this, oxidizing picolines required stoichiometric amounts of highly corrosive nitric acid in the liquid phase. Companies like Reilly Tar & Chemical Corporation and Lonza revolutionized the field by patenting the gas-phase ammoxidation process . This catalytic vapor-phase reaction allowed for the direct, continuous conversion of picolines to cyanopyridines, fundamentally shifting the economics of pharmaceutical manufacturing.

Mechanistic Pathways: The Ammoxidation Process

The industrial standard for synthesizing pyridine carbonitriles is the ammoxidation of alkylpyridines. In this process, a picoline (e.g., 3-methylpyridine) reacts with ammonia and oxygen over a solid metal-oxide catalyst to yield the corresponding cyanopyridine and water.

Causality in Experimental Design:

-

Why Vapor Phase? The formation of the nitrile group is highly exothermic. Conducting the reaction in the vapor phase within a fluidized or fixed-bed reactor allows for rapid heat dissipation, preventing the complete combustion of the organic precursor into CO₂ and H₂O .

-

Why Vanadium Pentoxide (V₂O₅)? The reaction relies on the Mars-van Krevelen mechanism. V₂O₅ is chosen for its exceptional ability to undergo rapid redox cycling. The lattice oxygen of the catalyst directly participates in the dehydrogenation of the methyl group, while gas-phase oxygen re-oxidizes the reduced catalyst bed .

Gas-phase ammoxidation pathway converting 3-picoline to Nicotinic Acid (Vitamin B3).

Quantitative Data: Synthesis Metrics

The efficiency of cyanopyridine synthesis is heavily dependent on the isomeric precursor and the specific catalytic doping. The table below summarizes the optimized industrial parameters for the three primary isomers.

| Precursor | Target Product | Catalyst System | Temp (°C) | Conversion (%) | Yield (%) | Primary Downstream Application |

| 3-Methylpyridine | 3-Cyanopyridine | V₂O₅ / TiO₂ | 340 - 380 | > 95.0 | 89.0 - 95.0 | Niacinamide (Vitamin B3) |

| 4-Methylpyridine | 4-Cyanopyridine | V₂O₅ / SiO₂ | 350 - 400 | > 90.0 | 85.0 - 90.0 | Isoniazid (Anti-tubercular) |

| 2-Methylpyridine | 2-Cyanopyridine | V₂O₅ - MoO₃ | 360 - 390 | > 85.0 | ~ 80.0 | Specialty Agrochemicals |

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 3-cyanopyridine.

Step 1: Catalyst Preparation & Activation

-

Action: Impregnate a high-surface-area titanium dioxide (TiO₂) support with an aqueous solution of ammonium metavanadate. Dry the mixture and calcine at 450 °C for 4 hours to yield a 5–20 wt% V₂O₅ active phase .

-

Causality: Calcination thermally decomposes the metavanadate into the active V₂O₅ phase. The TiO₂ support is critical as it prevents the active vanadium species from sintering at high operational temperatures, maintaining a high surface area for gas interaction.

Step 2: Reactor Initialization

-

Action: Load the catalyst into a tubular fixed-bed reactor lined with titanium. Purge the system with N₂ gas and heat the bed to an operational temperature of 380 °C.

-

Causality: At 380 °C, ammonia becomes highly corrosive to standard steel. The titanium lining mitigates reactor degradation and prevents iron-catalyzed side reactions that could lead to complete combustion .

Step 3: Vapor Feed Introduction

-

Action: Vaporize 3-picoline and introduce it into a mixing chamber with pre-heated ammonia and air. Maintain a strict molar feed ratio of 3-picoline : NH₃ : O₂ at 1 : 3 : 15.

-

Causality: A stoichiometric excess of ammonia is required to suppress the formation of nicotinic acid byproducts. The vast excess of oxygen ensures the catalyst bed remains in its oxidized (V⁵⁺) state, which is mandatory for continuous target turnover.

Step 4: Reaction and Residence Time Control

-

Action: Pass the gaseous mixture through the fixed catalyst bed, maintaining a strict residence time of 2.5 seconds.

-

Causality: The kinetics of nitrile formation are fast. Exceeding a 2.5-second residence time results in the over-oxidation of the newly formed cyano group, drastically reducing the yield and generating unwanted CO₂.

Step 5: Condensation & Self-Validation

-

Action: Rapidly quench the effluent gas to 50 °C. Extract the condensed 3-cyanopyridine using a biphasic toluene/water solvent system.

-

Validation: Analyze the organic layer via GC-MS. A self-validating, successful run will exhibit >95% consumption of 3-picoline and >90% selectivity for 3-cyanopyridine. The absence of 3-pyridinecarboxaldehyde in the chromatogram confirms optimal ammonia ratios.

Pharmaceutical Applications & Molecular Recognition

In modern drug discovery, the pyridine ring is considered a "privileged scaffold." The nitrogen atom in the ring acts as a powerful hydrogen-bond acceptor, facilitating strong and selective ligand-protein interactions . Furthermore, the electron-withdrawing nature of the carbonitrile group allows for highly specific late-stage functionalization.

-

Tuberculosis Therapeutics: 4-Cyanopyridine is the direct precursor to Isoniazid. The nitrile group is hydrolyzed to isonicotinic acid and subsequently reacted with hydrazine. It remains a cornerstone of global TB treatment .

-

Gout and Hyperuricemia: Topiroxostat, a non-purine xanthine oxidase inhibitor, utilizes the pyridine carbonitrile framework to selectively bind and inhibit the target enzyme, showcasing the scaffold's utility in treating lifestyle diseases.

-

Catalyst Manufacturing: 4-Cyanopyridine is converted into 4-Dimethylaminopyridine (DMAP), a super-nucleophilic catalyst essential for the synthesis of complex biologic conjugates and polymers.

Drug discovery workflow utilizing the pyridine carbonitrile scaffold for target binding.

References

-

Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons. URL:[Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (MDPI). URL:[Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. URL:[Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. URL:[Link]

Comprehensive Technical Guide on the Solvation Dynamics of 5-Phenoxypyridine-2-carbonitrile

The Criticality of Solvation in API Intermediate Synthesis

5-Phenoxypyridine-2-carbonitrile (CAS 75580-03-9)[1] is a highly versatile, structurally complex intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Most notably, it serves as a core building block in the development of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors for cardiovascular and respiratory diseases[2], as well as mutant Isocitrate Dehydrogenase (mIDH) inhibitors for oncology applications[3].

Because this molecule bridges a highly polar carbonitrile group with a lipophilic diphenyl ether-like core, its solubility profile is non-trivial. Understanding the causality behind its solvation dynamics is critical for Application Scientists and Process Chemists aiming to optimize nucleophilic aromatic substitution ( SNAr ) reactions, liquid-liquid extractions, and downstream crystallizations.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 5-phenoxypyridine-2-carbonitrile, we must first deconstruct its molecular architecture:

-

Molecular Formula: C12H8N2O

-

Molecular Weight: 196.20 g/mol [1]

-

Hydrogen Bond Donors (HBD): 0

-

Hydrogen Bond Acceptors (HBA): 3 (Nitrile nitrogen, Pyridine nitrogen, Ether oxygen)

The Causality of Solvation

The complete absence of Hydrogen Bond Donors prevents the molecule from self-associating via hydrogen bonding, which significantly lowers its crystalline lattice energy compared to analogous amides or alcohols. However, the strong dipole moment—driven by the electron-withdrawing C≡N vector—and the extensive π -conjugation of the phenoxy-pyridine system demand specific solvent properties.

The molecule exhibits optimal solvation in polar aprotic solvents (which stabilize the strong dipole) and halogenated solvents (which engage in dipole-induced dipole interactions and π -system solvation). Conversely, its high lipophilicity renders it virtually insoluble in water, making aqueous systems ideal anti-solvents for precipitation[2].

Empirical Solubility Data in Common Organic Solvents

The table below synthesizes the quantitative and qualitative solubility profiles of 5-phenoxypyridine-2-carbonitrile across various solvent classes, providing the mechanistic rationale for each behavior.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Typical Workflow Application |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Strong dipole-dipole alignment with the highly polarized nitrile group; disrupts π -stacking effectively. | SNAr reactions[2], high-concentration stock solutions for bioassays. |

| Halogenated | DCM, Chloroform | Excellent (>100 mg/mL) | High polarizability allows for dipole-induced dipole interactions; excellent solvation of the ether linkage. | Liquid-liquid extraction, silica gel chromatography gradients[2]. |

| Polar Protic | Methanol, Glacial Acetic Acid | Moderate (10–50 mg/mL) | H-bond donation from the solvent to the pyridine/nitrile acceptors overcomes the lack of solute HBDs. | Acid/base-catalyzed nitrile hydrolysis[4][5]. |

| Non-Polar Aliphatic | Hexanes, Heptane | Poor (<1 mg/mL) | Low dielectric constant; complete inability to overcome the dipole-dipole interactions of the solute lattice. | Anti-solvent crystallization, mobile phase modifiers. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | High lipophilicity and lack of HBDs prevent the formation of a thermodynamically favorable hydration sphere. | Reaction quenching, phase separation[2]. |

Self-Validating Experimental Protocols

The following protocols demonstrate how the solubility profile of 5-phenoxypyridine-2-carbonitrile is actively manipulated during drug development workflows. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Solubility-Driven SNAr Synthesis in DMSO

This protocol leverages the high solubility of the intermediate in polar aprotic solvents to drive a nucleophilic aromatic substitution, followed by an anti-solvent quench[2].

-

Dissolution & Activation: Dissolve 5-fluoro-4-methoxy-pyridine-2-carbonitrile (0.40 g, 2.63 mmol) and phenol (0.25 g, 2.66 mmol) in 10 mL of anhydrous DMSO.

-

Causality: DMSO fully solvates the neutral precursors and the K2CO3 base, facilitating the generation of the highly reactive phenoxide nucleophile without engaging in competitive side reactions.

-

-

Reaction Execution: Add potassium carbonate (0.54 g, 3.91 mmol) and stir the mixture at 110 °C for 2 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validated when the m/z peak corresponding to the fluorinated starting material is completely consumed.

-

Anti-Solvent Quench: Cool the mixture to Room Temperature (RT) and dilute with 30 mL of deionized water.

-

Causality: The addition of water dramatically increases the dielectric constant of the medium, destroying the organic solvation sphere and thermodynamically forcing the lipophilic product out of solution.

-

-

Phase Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: EtOAc creates a biphasic system. The high lipophilicity of the product ensures a favorable partition coefficient into the organic layer, effectively separating it from the highly polar DMSO/water/inorganic salt matrix. Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure[2].

-

Protocol B: Acid-Catalyzed Hydrolysis in Glacial Acetic Acid

This protocol utilizes a polar protic solvent to solvate the compound while simultaneously acting as a reagent vehicle[4].

-

Dissolution: Dissolve the phenoxypyridine-2-carbonitrile derivative (e.g., 600 mg) in 15 mL of glacial acetic acid.

-

Causality: Acetic acid acts as both a polar protic solvent to dissolve the intermediate via H-bond donation and a proton source to activate the nitrile group.

-

-

Hydrolysis: Add 15 mL of aqueous hydrobromic acid (HBr) solution and heat the reaction at 120 °C for 8 hours.

-

Spontaneous Crystallization: Cool the reaction solution to 25 °C and allow it to stand for 8 hours.

-

Causality: The resulting carboxylic acid/hydroxy derivative possesses a higher lattice energy and lower solubility in cold aqueous acetic acid than the nitrile precursor, driving spontaneous, high-purity crystallization. Filter and wash the solid with water[4].

-

Workflow Visualization

The diagram below maps the logical relationship between the physicochemical properties of 5-phenoxypyridine-2-carbonitrile, the chosen solvent systems, and the resulting synthetic workflow.

Caption: Workflow demonstrating solubility-driven synthesis and purification of 5-phenoxypyridine-2-carbonitrile.

References

-

[1] ChemicalBook. 5-Phenoxy-2-pyridinecarbonitrile CAS#: 75580-03-9. ChemicalBook. 1

-

[3] Google Patents. US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors. 3

-

[2] Google Patents. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor. 2

-

[4] Google Patents. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof. 4

-

[5] Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. 5

Sources

- 1. 5-Phenoxy-2-pyridinecarbonitrile CAS#: 75580-03-9 [chemicalbook.com]

- 2. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents [patents.google.com]

- 3. US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors - Google Patents [patents.google.com]

- 4. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

- 5. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

Methodological & Application

The Versatile Scaffold: 5-Phenoxypyridine-2-carbonitrile in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structural Motif

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The pyridine ring, a bioisostere of benzene, is one such scaffold, found in over 7,000 drug molecules of medicinal importance.[1] Its nitrogen atom not only influences the molecule's physicochemical properties, such as solubility and bioavailability, but also provides a crucial point for hydrogen bonding interactions with protein targets.[1][2] When combined with a phenoxy group and a nitrile moiety, the resulting 5-phenoxypyridine-2-carbonitrile core emerges as a particularly compelling starting point for the development of novel therapeutics.

The phenoxy group offers a versatile handle for exploring structure-activity relationships (SAR), allowing for substitution on the phenyl ring to fine-tune steric and electronic properties. The nitrile group, a common feature in many approved drugs, can act as a hydrogen bond acceptor or be transformed into other functional groups.[3] This application note will provide a detailed exploration of the synthesis, derivatization, and potential applications of 5-phenoxypyridine-2-carbonitrile in medicinal chemistry, with a focus on its utility as a scaffold for kinase inhibitors in oncology.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 5-phenoxypyridine-2-carbonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 2-position, facilitating the displacement of a halide at the 5-position by a phenoxide nucleophile.

Protocol 1: Synthesis of 5-Phenoxypyridine-2-carbonitrile

This protocol details the synthesis of the title compound from the commercially available 5-bromo-2-cyanopyridine and phenol.

Rationale: The SNAr reaction is favored on pyridine rings, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.[2][4] The presence of the electron-withdrawing cyano group at the 2-position further enhances the electrophilicity of the pyridine ring, making the substitution at the 5-position feasible. A strong base is required to deprotonate phenol, generating the more nucleophilic phenoxide anion.

Materials:

-

5-Bromo-2-cyanopyridine

-

Phenol

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of phenol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of potassium phenoxide.

-

Add 5-bromo-2-cyanopyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-phenoxypyridine-2-carbonitrile.

Caption: Synthesis of 5-Phenoxypyridine-2-carbonitrile via SNAr.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyridine and pyrimidine-5-carbonitrile scaffolds are prevalent in a multitude of kinase inhibitors developed for cancer therapy.[1][5] These scaffolds often serve as a core structure that can be functionalized to achieve potent and selective inhibition of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[6]

By analogy, the 5-phenoxypyridine-2-carbonitrile scaffold is an excellent starting point for the design of novel kinase inhibitors. The core structure can be derivatized at several positions to optimize interactions with the target kinase.

Derivatization Strategy

The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can be used to synthesize various nitrogen-containing heterocycles. The phenoxy ring provides a wide canvas for substitution to probe the hydrophobic and electronic requirements of the kinase's active site.

Caption: Derivatization points of the 5-phenoxypyridine-2-carbonitrile scaffold.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

This protocol outlines a potential derivatization of the nitrile group to form a 2-aminothiazole, a common pharmacophore in kinase inhibitors.

Rationale: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring from a thiourea and an α-haloketone. In this modified approach, the nitrile group of 5-phenoxypyridine-2-carbonitrile can be activated and reacted with a sulfur source and an appropriate partner to form the desired thiazole ring.

Materials:

-

5-Phenoxypyridine-2-carbonitrile

-

Thiourea

-

Iodine

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 5-phenoxypyridine-2-carbonitrile (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Add a catalytic amount of iodine.

-

Heat the mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potential of novel 5-phenoxypyridine-2-carbonitrile derivatives as kinase inhibitors, an in vitro kinase inhibition assay is a crucial first step.

Protocol 3: General Kinase Inhibition Assay (e.g., for EGFR)

Rationale: This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against a specific kinase, such as EGFR. The assay measures the ability of a compound to block the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Synthesized inhibitor compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted inhibitor compounds.

-

Initiate the kinase reaction by adding a solution of ATP and the recombinant EGFR kinase.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) Table

The following table illustrates a hypothetical SAR for a series of 5-phenoxypyridine-2-carbonitrile derivatives targeting EGFR.

| Compound | R (Substitution on Phenoxy Ring) | EGFR IC50 (nM) |

| 1a | H | 500 |

| 1b | 4-F | 250 |

| 1c | 4-Cl | 150 |

| 1d | 4-CH3 | 400 |

| 1e | 3-NH2 | 80 |

Conclusion and Future Directions

The 5-phenoxypyridine-2-carbonitrile scaffold represents a promising and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis and the numerous possibilities for derivatization allow for a systematic exploration of the chemical space around this privileged core. The demonstrated utility of the closely related pyrimidine-5-carbonitrile scaffold in yielding potent kinase inhibitors strongly suggests that derivatives of 5-phenoxypyridine-2-carbonitrile will exhibit significant biological activity. Future work should focus on the synthesis of diverse libraries based on this scaffold and their screening against a panel of kinases to identify novel and selective inhibitors for further development.

References

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

- RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

- Salituro, et al. (2019).

- Google Patents. (n.d.). US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds.

-

PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]

-

CORE. (n.d.). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2021, June 15). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Retrieved from [Link]

-

Semantic Scholar. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Retrieved from [Link]

-

PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

-

ResearchGate. (2023, July 24). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Synthesis Protocols for 5-Phenoxypyridine-2-carbonitrile Derivatives

Introduction & Mechanistic Rationale

The synthesis of 5-phenoxypyridine-2-carbonitrile derivatives is a critical transformation in medicinal chemistry, frequently utilized in the development of Prolyl Hydroxylase Domain (PHD) inhibitors 1 and Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors for cardiovascular and fibrotic diseases [[2]]().

Constructing the diaryl ether linkage at the C5 position of the pyridine ring requires precise mechanistic control. Depending on the starting halide, the synthesis diverges into two distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Ullmann Cross-Coupling .

-

The SNAr Pathway: The cyano group at C2 acts synergistically with the pyridine nitrogen to withdraw electron density from the C5 position. When a highly electronegative leaving group like fluorine is present, it strongly stabilizes the anionic Meisenheimer intermediate via inductive effects, making SNAr the rapid and preferred route [[2]]().

-

The Ullmann Pathway: If the 5-fluoro derivative is synthetically inaccessible, 5-bromo-2-cyanopyridine must be used. Because bromine is a poor leaving group for SNAr, the reaction relies on a copper-catalyzed oxidative addition pathway 3.

Fig 1: Mechanistic divergence in synthesizing 5-phenoxypyridine-2-carbonitrile derivatives.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both synthetic routes, highlighting the stoichiometric and catalytic differences required to drive each mechanism to completion.

| Parameter | Protocol A: SNAr Pathway | Protocol B: Ullmann Cross-Coupling |

| Substrate | 5-Fluoro-2-cyanopyridine derivatives | 5-Bromo-2-cyanopyridine derivatives |

| Phenol Equivalents | 1.2 eq (Slight excess) | 0.33 eq (Phenol is limiting reagent) |

| Base | K₂CO₃ (3.0 eq) | Cs₂CO₃ (1.5 eq relative to phenol) |

| Catalyst / Ligand | None required | CuI (0.3 eq) / N,N-Dimethylglycine (0.3 eq) |

| Solvent | Anhydrous DMF | Anhydrous 1,4-Dioxane |

| Temperature | 80 °C – 100 °C | 120 °C |

| Reaction Time | 2 – 12 hours | 16 hours (Overnight) |

| Typical Yield | >90% (Quantitative) | 60% – 75% |

Step-by-Step Experimental Methodologies

Protocol A: Base-Mediated SNAr (Fluoro-Substrates)

This protocol exploits the "naked anion effect." By using a polar aprotic solvent (DMF), the potassium cation is solvated while the phenoxide anion remains highly reactive 2.

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-cyanopyridine (1.0 eq) and the substituted phenol (1.2 eq).

-

Solvation & Base Addition: Dissolve the reagents in anhydrous DMF (approx. 0.3 M concentration). Add finely powdered anhydrous K₂CO₃ (3.0 eq).

-

Causality Check: K₂CO₃ is specifically chosen because its pKa is sufficient to deprotonate phenol (~10) without causing unwanted hydrolysis of the sensitive cyano group, which stronger bases (e.g., NaOH) might trigger.

-

-

Thermal Activation: Purge the flask with N₂ and heat the reaction mixture to 80 °C – 100 °C. Stir continuously for 2 to 12 hours.

-

Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting material is entirely replaced by the product mass.

-

Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Ullmann Coupling (Bromo-Substrates)

When utilizing 5-bromo-2-cyanopyridine, SNAr is kinetically unfavorable. This protocol utilizes a Cu(I) catalyst stabilized by an amino acid ligand [[3]]().

-

Catalyst Complexation: In a Schlenk tube under an inert N₂ atmosphere, combine Copper(I) Iodide (0.3 eq relative to phenol) and N,N-dimethylglycine (0.3 eq).

-

Causality Check: N,N-dimethylglycine acts as a bidentate N,O-ligand. It prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), while simultaneously increasing the solubility of the copper complex in the organic solvent.

-

-

Reagent Assembly: Add the substituted phenol (1.0 eq), 5-bromo-2-cyanopyridine (3.0 eq), and Cs₂CO₃ (1.5 eq). Suspend the mixture in anhydrous 1,4-dioxane.

-

Causality Check: Cs₂CO₃ is utilized here to leverage the "cesium effect." The large ionic radius of cesium enhances the solubility of the carbonate base in dioxane, facilitating rapid deprotonation of the phenol prior to oxidative addition.

-

-

Thermal Coupling: Seal the tube and heat the reaction to 120 °C overnight (approx. 16 hours) under vigorous stirring.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-phenoxypyridine-2-carbonitrile derivative 3.

Self-Validating Analytical Workflows

A protocol is only as robust as its built-in validation checkpoints. To ensure high-fidelity synthesis, the following workflow must be strictly adhered to:

Fig 2: Self-validating experimental workflow with integrated In-Process Control checkpoints.

-

NMR Verification: Successful etherification is confirmed via ¹H NMR by the distinct upfield shift of the pyridine C4 and C6 protons, coupled with the integration of the newly introduced multiplet corresponding to the phenoxy aromatic ring.

-

Workup Integrity: The alkaline wash (1M NaOH) during the SNAr workup is a critical self-correcting step. It guarantees that any unreacted phenol is converted to water-soluble sodium phenoxide and removed, preventing co-elution during silica gel chromatography.

References

-

Title : Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof | Source : Google Patents | URL : 3

-

Title : Phd inhibitor compounds, compositions, and methods of use | Source : Google Patents | URL : 1

-

Title : Inhibitors of trpc6 | Source : Google Patents | URL : 2

Sources

- 1. US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use - Google Patents [patents.google.com]

- 2. US20190169168A1 - Inhibitors of trpc6 - Google Patents [patents.google.com]

- 3. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]

Application Note: 5-Phenoxypyridine-2-carbonitrile as a Core Scaffold in the Design of Targeted Kinase Inhibitors

Introduction & Mechanistic Rationale

The dysregulation of receptor tyrosine kinases (RTKs) such as c-Met and Flt-3 is a hallmark of tumor proliferation, angiogenesis, and metastasis. In the pursuit of highly selective small-molecule kinase inhibitors (SMKIs), the phenoxypyridine pharmacophore has emerged as a privileged scaffold .

5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) serves as a premier synthetic precursor in this domain. Its structural architecture provides two distinct pharmacological advantages:

-

Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides (e.g., Met1160 in c-Met) within the orthosteric ATP-binding pocket.

-

Hydrophobic Pocket Occupation: The phenoxy moiety projects into the deep hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive DFG-out conformation or tightly binding the DFG-in state, depending on the substitution pattern .

The strategic advantage of utilizing the 2-carbonitrile variant lies in its synthetic versatility. The electrophilic nitrile group acts as a reactive handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, allowing medicinal chemists to rapidly generate diverse libraries of amide- or urea-linked inhibitors.

Fig 1. Synthetic and screening workflow for phenoxypyridine-based kinase inhibitors.

Synthetic Protocols: Scaffold Derivatization

To translate the 5-phenoxypyridine-2-carbonitrile scaffold into a functional kinase inhibitor, the nitrile must first be converted into a carboxylic acid to facilitate peptide-like amide linkages that mimic ATP interactions.

Protocol A: Base-Catalyzed Hydrolysis of the Nitrile Handle

Causality & Design: Base-catalyzed hydrolysis is preferred over acid catalysis to prevent the potential cleavage of the ether linkage in the phenoxy group. The reaction is driven to completion by heat, converting the intermediate primary amide into the carboxylate salt, which is subsequently precipitated via controlled acidification .

Materials:

-

5-Phenoxypyridine-2-carbonitrile (1.0 eq)

-

4M NaOH aqueous solution (5.0 eq)

-

Methanol (Solvent)

-

4M HCl aqueous solution (for quenching)

Step-by-Step Methodology:

-

Dissolution: Suspend 5-phenoxypyridine-2-carbonitrile (5.0 mmol) in 15 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 6.25 mL of 4M NaOH (aq) dropwise. Self-Validation: The mixture may initially turn cloudy but will clarify as the polar carboxylate forms.

-

Thermal Activation: Heat the reaction mixture to 70°C and stir continuously for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

-

Solvent Removal: Cool the mixture to room temperature (25°C) and concentrate under reduced pressure to remove the methanol, leaving an aqueous residue.

-

Precipitation: Dilute the residue with 10 mL of deionized water. Place the flask in an ice bath (0–5°C) and slowly add 4M HCl dropwise until the pH reaches 3.0. Causality: The sudden drop in pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing crystallization.

-

Isolation: Filter the resulting white/off-white precipitate under vacuum, wash with cold water (3 × 5 mL), and dry in a desiccator under high vacuum to yield 5-phenoxypyridine-2-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Causality & Design: HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, which suppresses epimerization and drives the coupling of sterically hindered anilines or amines. DIPEA acts as a non-nucleophilic base to maintain the amine in its active, deprotonated state without competing for the activated ester.

Step-by-Step Methodology:

-

Activation: Dissolve 5-phenoxypyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 30 minutes.

-

Coupling: Add the desired functional amine (e.g., 3-(trifluoromethyl)aniline) (1.1 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.

-

Purification: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC (Acetonitrile/Water + 0.1% TFA) to isolate the final inhibitor.

Biological Validation: Kinase Inhibition Assays

To ensure the synthesized derivatives possess the intended biological activity, they must be evaluated in a self-validating biochemical assay.

Protocol C: ADP-Glo™ Kinase Assay for c-Met / Flt-3

Causality & Design: The ADP-Glo assay is an indirect, luminescent method that measures the ADP formed from a kinase reaction. It is highly resistant to chemical interference (fluorescence quenching) common in small-molecule libraries. To ensure pharmacological relevance, the ATP concentration must be set to the apparent Km of the specific kinase; this ensures the assay is sensitive to competitive ATP-site inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each to a 384-well white microplate (final DMSO concentration = 1%).

-

Enzyme Addition: Add 5 µL of recombinant c-Met or Flt-3 kinase (diluted in 1X buffer to 2 ng/well) to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

-

Reaction Initiation: Add 5 µL of a Substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 substrate and ATP at the kinase's Km ). Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

-

Readout & Self-Validation: Read luminescence on a microplate reader. Validation Check: Calculate the Z'-factor using vehicle control (DMSO only, max signal) and no-enzyme control (min signal). A Z'-factor > 0.6 indicates a robust, trustworthy assay.

Fig 2. Inhibition of the c-Met signaling pathway by phenoxypyridine derivatives.

Quantitative Data Presentation: SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) progression from the bare 5-phenoxypyridine-2-carbonitrile scaffold to highly potent amide derivatives. Note: The addition of electron-withdrawing groups (EWGs) on the terminal phenyl ring significantly enhances potency by strengthening hydrophobic and halogen-bonding interactions within the kinase binding pocket.

| Compound ID | R-Group Modification (from Scaffold) | c-Met IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | MKN45 Cell Viability IC₅₀ (µM) |

| Scaffold | -CN (5-Phenoxypyridine-2-carbonitrile) | >10,000 | >10,000 | >50.0 |

| Deriv. 1 | -CONH-(Phenyl) | 450 | 520 | 12.5 |

| Deriv. 2 | -CONH-(4-Fluorophenyl) | 85 | 110 | 2.4 |

| Deriv. 3 | -CONH-(3-Trifluoromethylphenyl) | 12 | 18 | 0.45 |

| Deriv. 4 | -CONH-(4-Phenoxyphenyl) | 3.5 | 2.2 | 0.09 |

References

-

Title: Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents Source: Bioorganic & Medicinal Chemistry Letters (2018) URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors Source: Anti-Cancer Agents in Medicinal Chemistry (2020) URL: [Link]

- Source: Patent AU2018355743B2 (2018)

Application Note: Preclinical Evaluation of Pyridine Carbonitriles as Multi-Targeted Anticancer Agents

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Introduction & Rationale

The pyridine-3-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry[1]. Because the pyridine ring is isosteric with the pyrimidine and pyridine bases found in natural DNA/RNA and critical enzymatic cofactors, pyridine carbonitrile derivatives act as highly effective biomimetics[2].

In oncology research, these compounds are primarily designed as Type I kinase inhibitors . The nitrogen atom of the pyridine ring and the adjacent carbonitrile group serve as a potent hydrogen-bond acceptor network, allowing these molecules to anchor deeply within the ATP-binding pockets of oncogenic kinases. Recent structural optimizations have yielded derivatives capable of simultaneously or selectively targeting multiple pathways, including Pim-1, EGFR, VEGFR-2, and CDK2/GSK3β[3][4][5].

Mechanism of Action (MoA)

The therapeutic efficacy of pyridine carbonitriles is driven by their ability to disrupt key survival and proliferation pathways in tumor cells:

-

Pim-1 Kinase Inhibition: Pim-1 is frequently overexpressed in prostate and breast carcinomas. Its inhibition by cyanopyridine derivatives triggers profound cell cycle arrest and downregulates survival signaling[4].

-

EGFR & VEGFR-2 Blockade: Pyrano-pyridine conjugates have demonstrated exceptional potency in halting angiogenesis and tumor proliferation by competitively inhibiting the intracellular kinase domains of these receptors[3].

-

CDK2 / GSK3β Dual Inhibition: Hybrid derivatives induce G1-phase cell cycle arrest and trigger intrinsic apoptosis by upregulating pro-apoptotic Bax and Caspase-3 while downregulating anti-apoptotic Bcl-2[5].

Fig 1: Multi-kinase inhibition pathways of pyridine carbonitriles in oncology.

Quantitative Efficacy Profiling

The structural versatility of the pyridine carbonitrile core allows for extreme fine-tuning of its cytotoxic profile. The table below summarizes the in vitro efficacy of recently synthesized derivatives against specific cancer cell lines compared to clinical reference drugs.

| Compound Class / Derivative | Target Kinase(s) | Primary Cell Line | IC₅₀ Value | Reference Drug (IC₅₀) | Source |

| Pyrano-pyridine conjugate (8b) | EGFR / VEGFR-2 | MCF-7, HepG2 | 0.15 µM | Erlotinib (0.18 µM) | [3] |

| Benzohydrazide derivative (9a) | Apoptosis pathways | MCF-7 (Breast) | 2.0 µM | 5-Fluorouracil | [6] |

| Cyanopyridine derivative (10f) | Pim-1 Kinase | PC-3 (Prostate) | 16 nM | Staurosporine (16.7 nM) | [4] |

| Pyridine-thiazolidin-4-one (13a) | CDK2 / GSK3β | HepG2 (Hepatic) | Dual Inhibition | Roscovitine / CHIR-99021 | [5] |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity in drug discovery, the evaluation of pyridine carbonitriles must follow a self-validating workflow.

Fig 2: Standardized preclinical evaluation workflow for novel anticancer agents.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Objective: Determine the anti-proliferative IC₅₀ of synthesized pyridine carbonitrile derivatives. Causality & Logic: The MTT assay relies on the reduction of the tetrazolium dye MTT by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the assay provides a direct, quantifiable correlation between optical absorbance and the number of viable cells[1].

Step-by-Step Methodology:

-

Cell Seeding: Seed the target cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000–10,000 cells per well.

-

Expert Insight: This specific density ensures that the cells remain in the exponential (log) growth phase throughout the entire 48–72 hour treatment window, preventing confluence-induced growth arrest from skewing the data[1].

-

-

Adhesion: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence.

-

Compound Treatment: Prepare serial dilutions of the pyridine carbonitrile derivative (e.g., 0.01 µM to 100 µM) in culture media.

-

Critical Control: The stock is typically dissolved in DMSO. Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity[1]. Treat the cells for 48 to 72 hours.

-

-

MTT Addition: Carefully aspirate the treatment media. Add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate in the dark for 2–4 hours.

-

Reaction Dynamics: Active mitochondria will reduce the yellow MTT into insoluble purple formazan crystals[1].

-

-

Solubilization: Remove the MTT-containing media. Add 100 µL of a solubilization buffer (e.g., 100% DMSO) to each well to dissolve the trapped formazan crystals[1]. Agitate on a microplate shaker for 10 minutes.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., variable slope, four-parameter logistic equation).

Protocol B: In Vitro Kinase Inhibition Assay (ATP Competition)

Objective: Validate the direct enzymatic inhibition of specific targets (e.g., Pim-1, VEGFR-2) by the derivatives. Causality & Logic: Because pyridine carbonitriles generally function as ATP-competitive Type I inhibitors, the assay must be carefully calibrated. Maintaining the ATP concentration at or near the Michaelis constant ( Km ) for the specific kinase ensures maximum assay sensitivity and physiological relevance[1].

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well low-volume plate, combine the recombinant human kinase enzyme, the specific peptide substrate, and the test compound in a standardized kinase assay buffer (typically containing HEPES, MgCl₂, DTT, and BSA to prevent non-specific binding)[1].

-

Pre-incubation: Incubate the mixture for 15 minutes at room temperature.

-

Expert Insight: This step is crucial. It allows the inhibitor to reach thermodynamic equilibrium and fully occupy the kinase's hinge region pocket before the introduction of the competing ATP molecule.

-

-

Initiation: Initiate the phosphorylation reaction by adding ATP at its predetermined Km concentration.

-

Incubation: Allow the enzymatic reaction to proceed for 30–60 minutes at 30°C[1].

-

Detection & Quenching: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). This reagent simultaneously quenches the kinase reaction and generates a luminescent signal based on the amount of remaining unreacted ATP. Therefore, a higher luminescent signal correlates to higher kinase inhibition[1].

-

Data Analysis: Plot the dose-response curve (Log[Inhibitor] vs. Luminescence) to calculate the half-maximal inhibitory concentration (IC₅₀) against the specific kinase.

References

-

New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies National Institutes of Health (PMC)[Link]

-

Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents ResearchGate[Link]

-

New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells National Institutes of Health (PMC)[Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation ACS Omega [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors RSC Publishing[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]

- 6. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Functionalization Protocols for 5-Phenoxypyridine-2-Carbonitrile: From Core Scaffold to Bioactive Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

5-Phenoxypyridine-2-carbonitrile is a privileged, highly versatile heterocyclic scaffold frequently utilized in the development of novel therapeutics, most notably TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) inhibitors for cardiovascular and renal diseases[1]. The structural architecture of this molecule presents two distinct electronic environments that dictate its reactivity:

-

The Nitrile Group (-CN): Highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. It serves as a prime handle for hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition to tetrazoles.

-

The Diaryl Ether Linkage: Provides lipophilicity and conformational flexibility essential for target protein binding. However, it requires careful selection of reaction conditions to prevent unwanted ether cleavage during functionalization.

This application note provides field-proven, self-validating protocols for the divergent functionalization of 5-phenoxypyridine-2-carbonitrile. The methodologies emphasize the causality behind reagent selection and reaction conditions to ensure high yield, reproducibility, and scientific integrity.

Divergent Functionalization Workflow

The following signaling and workflow diagram illustrates the divergent synthetic pathways available for the 5-phenoxypyridine-2-carbonitrile scaffold.

Divergent functionalization pathways of the 5-phenoxypyridine-2-carbonitrile scaffold.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to 5-Phenoxypyridine-2-Carboxylic Acid

Objective: Convert the nitrile to a carboxylic acid while preserving the diaryl ether linkage. This is a critical intermediate for synthesizing amide-linked TRPC6 inhibitors [1]. Mechanistic Causality: Base-catalyzed hydration first forms a primary amide, which is subsequently hydrolyzed to the carboxylate. Methanol acts as a co-solvent to solubilize the lipophilic starting material. Heating to 70 °C is required to overcome the high activation energy barrier of the second hydrolysis step (amide to carboxylate). Procedure:

-

Preparation: In a round-bottom flask, suspend 5-phenoxypyridine-2-carbonitrile (1.0 eq, e.g., 2.39 mmol) in Methanol (10 mL).

-

Base Addition: Add aqueous Sodium Hydroxide (NaOH) solution (4 mol/L, 5.0 eq, 12.00 mmol).

-

Reaction: Attach a reflux condenser and stir the mixture at 70 °C for 12–16 hours (overnight).

-

Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.6) and a baseline spot corresponding to the highly polar carboxylate salt.

-

-

Workup: Cool the reaction to room temperature (20–25 °C). Evaporate the organic solvent (Methanol) under reduced pressure.

-

Acidification: Dilute the remaining aqueous residue with distilled water (10 mL). Slowly add aqueous HCl (4 mol/L) dropwise until the pH reaches 3.0.

-

Causality: Adjusting to pH 3 protonates the carboxylate to form the free carboxylic acid, which precipitates out of the aqueous solution due to its high lipophilicity.

-

-

Isolation: Filter the resulting white/off-white precipitate, wash with cold water (3 x 5 mL), and dry under vacuum at 45 °C to afford 5-phenoxypyridine-2-carboxylic acid.

Protocol B: Acid-Mediated Hydrolysis and Concomitant Deprotection

Objective: Hydrolyze the nitrile to a carboxylic acid under harsh acidic conditions, which is particularly useful when simultaneous deprotection (e.g., cleavage of an adjacent methoxy ether) is desired [2]. Mechanistic Causality: Strong acid (HBr) protonates the nitrile, making it highly susceptible to nucleophilic attack by water. If a methoxy group is present on the pyridine ring, HBr concurrently cleaves the aryl methyl ether via SN2 attack of the bromide ion on the protonated methyl group. Glacial acetic acid provides a highly polar, protic environment that solubilizes the starting material at elevated temperatures (120 °C). Procedure:

-

Preparation: Dissolve the functionalized 5-phenoxypyridine-2-carbonitrile (e.g., 3-methoxy-5-phenoxypyridine-2-carbonitrile, 1.0 eq) in Glacial Acetic Acid (15 mL per gram of substrate).

-

Acid Addition: Add 48% aqueous Hydrobromic Acid (HBr) solution (15 mL per gram of substrate).

-

Reaction: Heat the mixture to 120 °C and stir for 8 hours.

-

Crystallization: Cool the reaction solution to 25 °C and allow it to stand undisturbed for 8 hours.

-

Self-Validation Check: A crystalline solid should spontaneously precipitate as the solution cools and the dielectric constant of the mixture shifts.

-

-

Isolation: Filter the solid, wash thoroughly with water to remove residual AcOH/HBr, and dry under reduced pressure to yield the hydroxylated carboxylic acid derivative.

Protocol C: Catalytic Reduction to (5-Phenoxypyridin-2-yl)methanamine

Objective: Reduce the nitrile to a primary amine, yielding a versatile building block for reductive aminations or urea formations [3]. Mechanistic Causality: Catalytic hydrogenation using Raney Nickel efficiently reduces the C≡N triple bond. The addition of methanolic ammonia (NH3) is critical; it shifts the equilibrium away from the formation of secondary amine byproducts (dimers) by outcompeting the newly formed primary amine for the intermediate imine. Procedure:

-

Preparation: Dissolve 5-phenoxypyridine-2-carbonitrile (1.0 eq) in a 7 N solution of Ammonia in Methanol (10 mL/mmol).

-

Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to substrate).

-

Safety Note: Raney Nickel is pyrophoric; never allow the catalyst to dry in air.

-

-

Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 12 hours.

-

Workup: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with Methanol (2 x 10 mL).

-